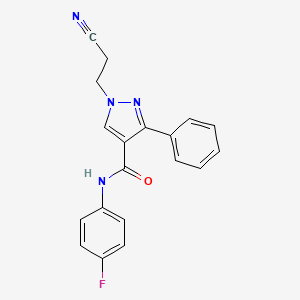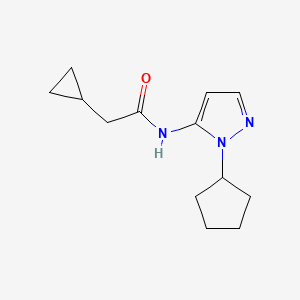![molecular formula C19H28O5 B5111222 diethyl [4-(2,4-dimethylphenoxy)butyl]malonate](/img/structure/B5111222.png)
diethyl [4-(2,4-dimethylphenoxy)butyl]malonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl [4-(2,4-dimethylphenoxy)butyl]malonate, also known as DBM, is a synthetic compound that has been widely studied for its potential applications in scientific research. DBM is a member of the malonate family of compounds, which are commonly used in organic synthesis due to their ability to undergo nucleophilic substitution reactions. In recent years, DBM has been the subject of increasing interest due to its potential as a therapeutic agent for a range of diseases, including cancer, Alzheimer's disease, and osteoporosis.
作用机制
The mechanism of action of diethyl [4-(2,4-dimethylphenoxy)butyl]malonate is not fully understood, but it is believed to involve the modulation of several cellular signaling pathways. Studies have shown that diethyl [4-(2,4-dimethylphenoxy)butyl]malonate can activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular metabolism and energy balance. In addition, diethyl [4-(2,4-dimethylphenoxy)butyl]malonate has been shown to inhibit the activity of several enzymes involved in the biosynthesis of cholesterol and other lipids, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
diethyl [4-(2,4-dimethylphenoxy)butyl]malonate has been shown to have a range of biochemical and physiological effects, including the modulation of cellular signaling pathways, the inhibition of lipid biosynthesis, and the induction of apoptosis. In addition, diethyl [4-(2,4-dimethylphenoxy)butyl]malonate has been shown to have anti-inflammatory and antioxidant properties, which may help to reduce the risk of cancer and other chronic diseases.
实验室实验的优点和局限性
Diethyl [4-(2,4-dimethylphenoxy)butyl]malonate has several advantages as a research tool, including its ability to selectively target cancer cells and its potential as a therapeutic agent for a range of diseases. However, there are also several limitations to its use in laboratory experiments. For example, the synthesis of diethyl [4-(2,4-dimethylphenoxy)butyl]malonate is a complex and time-consuming process that requires specialized equipment and expertise in organic chemistry. In addition, the bioavailability of diethyl [4-(2,4-dimethylphenoxy)butyl]malonate in vivo is not well understood, which may limit its efficacy as a therapeutic agent.
未来方向
There are several future directions for research on diethyl [4-(2,4-dimethylphenoxy)butyl]malonate, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for other diseases, and the elucidation of its mechanism of action at the molecular level. In addition, future studies may explore the use of diethyl [4-(2,4-dimethylphenoxy)butyl]malonate in combination with other therapeutic agents to enhance its efficacy and reduce potential side effects. Overall, diethyl [4-(2,4-dimethylphenoxy)butyl]malonate is a promising compound that has the potential to contribute to our understanding of cellular signaling pathways and the development of new therapeutic agents for a range of diseases.
合成方法
Diethyl [4-(2,4-dimethylphenoxy)butyl]malonate can be synthesized through a multistep process involving the reaction of diethyl malonate with 2,4-dimethylphenol. The resulting product is then subjected to a series of chemical transformations, including esterification and decarboxylation, to yield the final compound. The synthesis of diethyl [4-(2,4-dimethylphenoxy)butyl]malonate is a complex process that requires specialized equipment and expertise in organic chemistry.
科学研究应用
Diethyl [4-(2,4-dimethylphenoxy)butyl]malonate has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of diethyl [4-(2,4-dimethylphenoxy)butyl]malonate as a therapeutic agent for cancer. Studies have shown that diethyl [4-(2,4-dimethylphenoxy)butyl]malonate can inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death. In addition, diethyl [4-(2,4-dimethylphenoxy)butyl]malonate has been shown to have anti-inflammatory and antioxidant properties, which may help to reduce the risk of cancer and other chronic diseases.
属性
IUPAC Name |
diethyl 2-[4-(2,4-dimethylphenoxy)butyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O5/c1-5-22-18(20)16(19(21)23-6-2)9-7-8-12-24-17-11-10-14(3)13-15(17)4/h10-11,13,16H,5-9,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDDCCNEGSLOJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCOC1=C(C=C(C=C1)C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-[4-(2,4-dimethylphenoxy)butyl]propanedioate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-{[2-(3-chlorophenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5111144.png)
![N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}-2-furamide](/img/structure/B5111147.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-(hydrazinocarbonyl)vinyl]-3,4,5-trimethoxybenzamide](/img/structure/B5111153.png)
![diethyl [5-(2,3-dimethylphenoxy)pentyl]malonate](/img/structure/B5111159.png)

![4-ethoxy-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5111178.png)

![N~1~-allyl-N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5111199.png)
![2-{[1-(cyclohexylmethyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5111204.png)
![4-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-7,8,9,10-tetrahydro-6H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B5111214.png)
![3-(acetyloxy)-10-methyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-10-ium iodide](/img/structure/B5111221.png)

![N-(3,4-difluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5111231.png)
![N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5111246.png)